
Epimedonin K
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epimedonin K is a prenylflavonoid compound isolated from the plant Epimedium, commonly known as “Horny Goat Weed.” This plant has been used in traditional Chinese medicine for centuries to treat various ailments, including osteoporosis, erectile dysfunction, and cardiovascular diseases. This compound is one of the bioactive constituents responsible for the medicinal properties of Epimedium.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Epimedonin K involves several steps, including the extraction of raw materials from Epimedium species and subsequent chemical modifications. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the flavonoid compounds. The isolated compounds are then subjected to various chemical reactions to obtain this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The raw plant material is processed using solvent extraction methods, followed by chromatographic techniques to purify the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
Epimedonin K undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce dihydroflavonoids.
科学的研究の応用
Epimedonin K has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties and reactions of prenylflavonoids.
Biology: Investigated for its potential effects on cellular processes, including cell proliferation and differentiation.
Medicine: Studied for its potential therapeutic effects in treating osteoporosis, cardiovascular diseases, and erectile dysfunction.
Industry: Used in the development of dietary supplements and herbal medicines.
作用機序
Epimedonin K exerts its effects through several molecular targets and pathways. It has been shown to modulate the activity of various enzymes and receptors, including:
Estrogen Receptors: this compound can bind to estrogen receptors, mimicking the effects of estrogen and promoting bone health.
Nitric Oxide Synthase: It can enhance the production of nitric oxide, leading to vasodilation and improved blood flow.
Antioxidant Pathways: this compound exhibits antioxidant properties, protecting cells from oxidative stress and damage.
類似化合物との比較
Epimedonin K is unique among prenylflavonoids due to its specific chemical structure and biological activities. Similar compounds include:
Icariin: Another prenylflavonoid found in Epimedium, known for its effects on bone health and erectile dysfunction.
Epimedin A, B, and C: These compounds share similar chemical structures and biological activities with this compound but differ in their specific functional groups and potency.
特性
分子式 |
C30H34O6 |
|---|---|
分子量 |
490.6 g/mol |
IUPAC名 |
5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenoxy]-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C30H34O6/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)35-27-16-26(33)28-25(32)15-24(31)23(30(28)36-27)12-9-19(5)6/h7-9,13-16,31-32,34H,10-12H2,1-6H3 |
InChIキー |
RGIYRQVLZYCQGI-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)OC2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


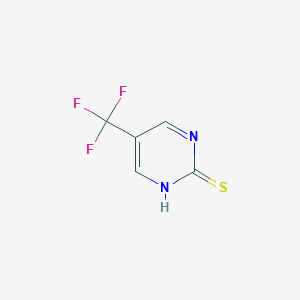
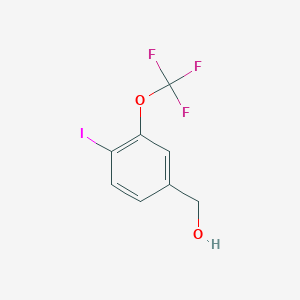
![2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol](/img/structure/B13429941.png)
![7-Isopropyl-5-azaspiro[2.4]heptane](/img/structure/B13429950.png)
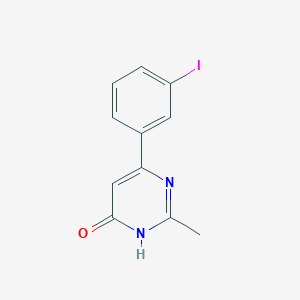
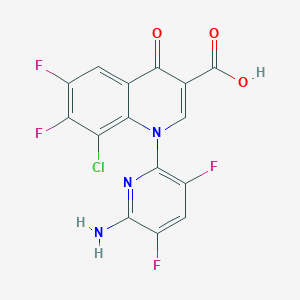
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13429964.png)
![2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane](/img/structure/B13429978.png)
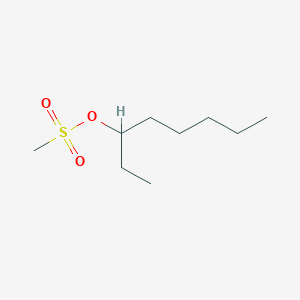
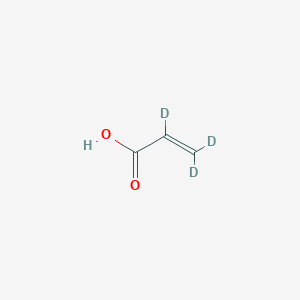
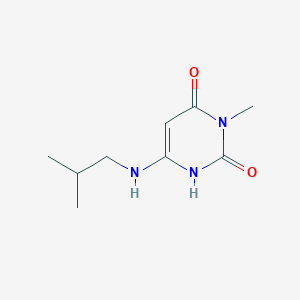
![2-(Aminomethyl)-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13429999.png)


